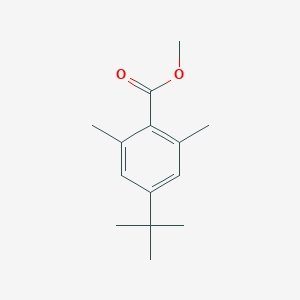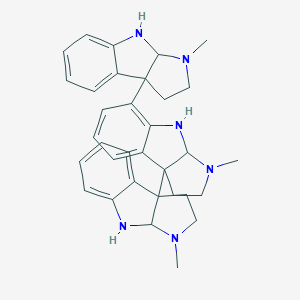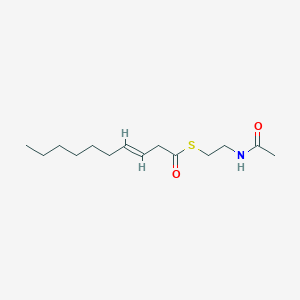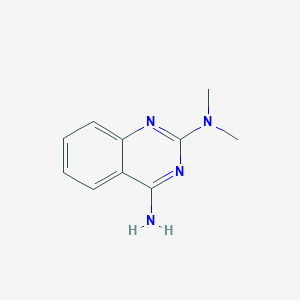
Methyl 4-tert-butyl-2,6-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-tert-butyl-2,6-dimethylbenzoate, also known as methyl diisopropylphenylacetate, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is not well understood. However, it is believed to act as a substrate for cytochrome P450 enzymes in the liver, which leads to the production of reactive metabolites. These reactive metabolites can then bind to cellular proteins and cause cellular damage.
生化学的および生理学的効果
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate has been shown to induce liver damage in animal studies. It has also been shown to inhibit the activity of certain enzymes in the liver. Additionally, it has been shown to induce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
One advantage of using Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate in lab experiments is that it is a well-characterized compound with known properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate. One area of research could be to investigate the mechanism of action in more detail to better understand how it induces cellular damage. Additionally, more studies could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a biomarker for liver damage. Finally, more research could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a standard in the analysis of environmental pollutants.
Conclusion:
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is a well-characterized compound that is widely used in scientific research. It is used as a reference compound for studying the mechanism of action of various drugs and as a model compound to investigate the metabolism of drugs in the liver. However, it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results. There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate, including investigating the mechanism of action in more detail, using it as a biomarker for liver damage, and using it as a standard in the analysis of environmental pollutants.
科学的研究の応用
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is widely used in scientific research as a reference compound for studying the mechanism of action of various drugs. It is also used as a model compound to investigate the metabolism of drugs in the liver. Additionally, it is used as a standard in the analysis of environmental pollutants.
特性
製品名 |
Methyl 4-tert-butyl-2,6-dimethylbenzoate |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
methyl 4-tert-butyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3 |
InChIキー |
RHIPVNBDRMEPRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)








![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)